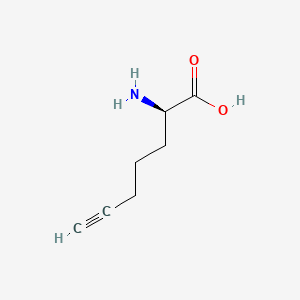

(R)-2-Amino-6-heptynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids . Alpha-keto acids are carboxylic acids that contain a ketone functional group on the alpha carbon .

Molecular Structure Analysis

The molecular structure of an amino acid is composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies among amino acids and determines the differences in their chemical properties .

Chemical Reactions Analysis

Amino acids undergo various types of reactions. They can act as both a base and an acid due to the presence of amino and carboxyl groups . They can also undergo oxidation, reduction, and other organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .

科学的研究の応用

Protein Synthesis and Metabolic Labeling

D-bishomopropargylglycine is utilized in protein synthesis as an amino acid analog. It contains an alkyne moiety that can be incorporated into proteins during active protein synthesis. This compound provides a non-radioactive alternative to traditional methods like ^35S methionine labeling. Once incorporated, the alkyne-modified proteins can be detected using click chemistry, which is a chemoselective ligation reaction .

Fluorescence Microscopy and Flow Cytometry

In conjunction with the Click-iT® Cell Reaction Buffer Kit, D-bishomopropargylglycine-labeled proteins can be analyzed through fluorescence microscopy and flow cytometry . This allows for the visualization and quantification of nascent protein synthesis within cells, providing insights into cellular function and protein dynamics .

Western Blotting and 1-D Gel Analysis

The Click-iT® Protein Reaction Buffer Kit enables the detection of alkyne-modified proteins through western blotting and 1-D gel analysis . This method achieves sensitivity in the low femtomole range, making it a powerful tool for detecting minute amounts of protein in research applications .

Mass Spectrometry

D-bishomopropargylglycine is also applicable in mass spectrometry analyses, including LC-MS/MS and MALDI MS . Researchers can perform detailed proteomic studies to identify and quantify proteins, as well as study post-translational modifications .

作用機序

将来の方向性

特性

IUPAC Name |

(2R)-2-aminohept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-6-heptynoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)